N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide

Catalog No.
S15580067
CAS No.
M.F
C21H17N3OS
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tol...

Product Name

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide

IUPAC Name

2-(3-methylphenyl)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C21H17N3OS/c1-14-5-2-6-15(11-14)12-19(25)23-17-8-3-7-16(13-17)20-24-18-9-4-10-22-21(18)26-20/h2-11,13H,12H2,1H3,(H,23,25)

InChI Key

SUMZEQYKBAEHIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide is a complex organic compound characterized by its unique thiazolo[5,4-b]pyridine structure. With the molecular formula C21H17N3OS, it features a thiazole ring fused with a pyridine, which is further substituted with phenyl and m-tolyl groups. This structural arrangement contributes to its potential biological activities and applications in medicinal chemistry.

Typical of amides and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the thiazolo[5,4-b]pyridine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Acylation: The acetamide group can be acylated to introduce different acyl chains, enhancing its biological properties.
  • Cyclization: Under specific conditions, the compound may undergo cyclization reactions to form more complex polycyclic structures.

Research indicates that compounds similar to N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide exhibit significant biological activities, including:

  • Anticancer Properties: Several thiazolo[5,4-b]pyridine derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells .
  • Antimicrobial Activity: The compound may possess antimicrobial properties against bacteria and fungi.
  • Enzyme Inhibition: It is also studied for its potential as an inhibitor of phosphoinositide 3-kinase, a target in cancer therapy .

The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide involves several steps:

  • Formation of Thiazolo[5,4-b]pyridine: This can be achieved through cyclocondensation reactions involving appropriate precursors such as 2-aminothiophenols and pyridine derivatives.
  • Acetamide Formation: The thiazolo[5,4-b]pyridine derivative is then reacted with m-tolylacetyl chloride to form the acetamide.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound .

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide has potential applications in:

  • Pharmaceutical Development: Due to its anticancer and antimicrobial properties, it could be developed into therapeutic agents.
  • Chemical Biology: It serves as a tool compound for studying biological pathways involving phosphoinositide 3-kinase.

Interaction studies are crucial for understanding the binding affinity and mechanism of action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide with target proteins. Techniques such as:

  • Molecular Docking: This computational method predicts how the compound interacts with specific enzymes or receptors.
  • Biochemical Assays: In vitro assays can assess the compound's effect on enzyme activity or cell viability.

These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUniqueness
Thiazolo[3,2-a]pyrimidin-5-oneThiazole and pyrimidine ringsAntimicrobialLacks the acetamide group
Thiazolo[5,4-b]pyridine DerivativesSimilar thiazole-pyridine structureAnticancerVariations in substituents affect potency
N-(Thiazolo[5,4-b]pyridin-2-yl)benzamideBenzamide instead of acetamideAnticancerDifferent amide structure alters activity

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide stands out due to its specific combination of substituents that enhance its biological activity and potential therapeutic applications.

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

359.10923335 g/mol

Monoisotopic Mass

359.10923335 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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